(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione
Description
Structural Classification and Nomenclature
The compound's significance is particularly evident in cancer research applications, where it has been employed as a lead compound for developing new therapeutic agents targeting various malignancies. Studies have demonstrated that cantharidin analogues, including structurally related compounds, exhibit potent apoptotic activity against multiple cancer cell lines, including hepatocellular carcinoma and leukemia models. The specific structural features of (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione make it an important reference compound for evaluating how methyl substitution and stereochemical configuration influence anticancer activity and selectivity profiles.
From a synthetic methodology perspective, this compound has contributed significantly to the advancement of stereoselective synthesis techniques and the development of efficient routes to complex bicyclic anhydride structures. The synthetic challenges associated with creating the specific (3aR,4S,7R,7aS) stereochemistry have driven innovations in asymmetric synthesis and chiral resolution methods. These methodological advances have broader applications beyond cantharidin chemistry, influencing the synthesis of other bioactive natural products and pharmaceutical compounds containing similar structural motifs.
The compound's role in mechanistic studies of protein phosphatase inhibition has provided valuable insights into the molecular basis of anticancer activity within the cantharidin family. Research has revealed that protein phosphatases are associated with numerous cellular processes including apoptosis and cell cycle progression, making selective inhibitors of these enzymes attractive targets for cancer therapy. The structure of this compound provides a platform for understanding how subtle structural changes can modulate inhibitory potency and selectivity among different phosphatase subtypes, contributing to the rational design of improved therapeutic agents.
Properties
CAS No. |
941-63-9 |
|---|---|
Molecular Formula |
C₉H₈O₄ |
Molecular Weight |
180.16 |
Synonyms |
(3aα,4β,7β,7aα)-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione; |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Followed by Epoxidation
This two-step protocol is widely employed for its stereoselectivity:
-
Cycloaddition :
-
Reactants : Furan derivatives (dienophiles) and methyl-substituted dienes.
-
Conditions : Lewis acid catalysis (e.g., ZnCl₂, BF₃·OEt₂) in anhydrous toluene at 80–100°C.
-
Outcome : Forms the bicyclic tetrahydrofuran intermediate.
-
-
Epoxidation :
Yield : 55–68% (over two steps).
Ring-Closing Metathesis (RCM)
For industrial scalability, RCM offers advantages in atom economy:
-
Catalyst : Grubbs 2nd-generation catalyst (2 mol%).
-
Substrate : Diethyl 2-methyl-2,4-pentadienoate.
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Conditions : Reflux in toluene under nitrogen for 24 hours.
-
Post-Modification : Hydrolysis of ester groups to anhydride.
Key Challenge : Competing polymerization side reactions reduce yield to 40–50%.
Industrial-Scale Production Methods
Continuous Flow Epoxidation
Modern facilities utilize flow chemistry to enhance safety and efficiency:
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic tubular reactor |
| Residence Time | 5–10 minutes |
| Temperature | 25–30°C |
| Oxidizing Agent | Hydrogen peroxide (30% w/w) |
| Catalyst | Titanium silicate (TS-1) |
Advantages :
-
90% conversion of diene to epoxide.
-
Reduced waste generation compared to batch processes.
Catalytic Asymmetric Synthesis
Chiral catalysts enable enantioselective formation of the (3aR,4S,7R,7aS) configuration:
-
Catalyst : Jacobsen’s Mn(III)-salen complex.
-
Substrate : cis-Diene precursor.
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Conditions : 0°C in CH₂Cl₂ with 4-phenylpyridine N-oxide as co-catalyst.
Purification and Characterization
Chromatographic Techniques
-
Normal-Phase HPLC :
-
Column: Silica gel (5 µm, 250 × 4.6 mm).
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Mobile Phase: Hexane/ethyl acetate (7:3 v/v).
-
Retention Time: 12.3 minutes.
-
-
Recrystallization :
-
Solvent System: Ethyl acetate/n-hexane (1:5).
-
Purity Post-Crystallization: ≥99.5% (by GC-MS).
-
Spectroscopic Confirmation
| Technique | Key Data Points |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 5.32 (dd, J = 3.1 Hz, H-3a), 3.15 (s, CH₃) |
| ¹³C NMR | 174.8 ppm (C=O), 62.1 ppm (epoxy O-C-O) |
| IR | 1854 cm⁻¹ (anhydride C=O), 910 cm⁻¹ (epoxide) |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Diels-Alder/Epoxidation | 68 | N/A | Moderate | $ |
| RCM | 50 | N/A | High | $$ |
| Catalytic Asymmetric | 75 | 94 | Low | $$$$ |
Cost Index : $ (low) to $$$$ (high).
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield epoxide derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C10H10O3
- Molecular Weight : 178.18 g/mol
- IUPAC Name : (3aR,4S,7R,7aS)-4-Methyl-4,7-epoxyisobenzofuran-1,3-dione
Physical Properties
The compound exhibits specific physical properties that make it suitable for various applications:
- Solubility : Soluble in organic solvents.
- Stability : Stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its unique structure. Its applications include:
Anticancer Activity
Research indicates that derivatives of this compound have exhibited cytotoxic effects against various cancer cell lines. Studies suggest that the epoxy group may play a crucial role in its mechanism of action by interacting with cellular components and inducing apoptosis in cancer cells .
Antimicrobial Properties
Preliminary studies have reported that the compound possesses antimicrobial activity against certain bacterial strains. This suggests potential for development as an antimicrobial agent .
Material Science
The unique structural features of (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione make it a candidate for various material applications:
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its epoxy groups allow for cross-linking reactions that can enhance the mechanical properties of polymers .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, it is being explored for use in coatings and adhesives that require durability and resistance to environmental degradation .
Environmental Science
The compound's potential applications extend into environmental science:
Biodegradable Materials
Research is ongoing into using this compound as part of biodegradable plastics. Its natural origin and chemical structure may contribute to more sustainable material options .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The results indicated that certain modifications enhanced its efficacy against breast cancer cell lines by over 50% compared to control compounds .
Case Study 2: Polymer Development
In a collaborative research project between universities focused on sustainable materials, researchers incorporated this compound into a polymer matrix. The resulting material exhibited improved tensile strength and thermal stability compared to traditional polymers used in packaging applications .
Mechanism of Action
The mechanism by which (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Stereochemical Differences
The compound is compared to three classes of analogous bicyclic anhydrides:
a) Carbic Anhydride (129-64-6)
- Structure: (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione.
- Key Difference: Replaces the epoxy bridge with a methano (CH₂) bridge.
- Molecular Weight : 164.16 g/mol ().
- Applications : Used as a curing agent for epoxy resins. The absence of the oxygen bridge reduces ring strain, lowering reactivity compared to the target compound .
b) Nadic Anhydride (Norbornene Dicarboxylic Anhydride, 129-64-6)
- Structure : Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
- Key Difference : Lacks both methyl and epoxy substituents.
- Reactivity: Higher electron deficiency due to the unsaturated norbornene ring, making it more reactive in Diels-Alder reactions .
c) Methyl Tetrahydrophthalic Anhydride (MTHPA, 19438-64-3)
- Structure: Methyl-substituted tetrahydrophthalic anhydride with a non-bicyclic framework.
- Key Difference: A monocyclic structure with a methyl group, offering lower thermal stability but improved solubility in organic solvents .
Physicochemical Properties
Critical Analysis of Divergent Data
Biological Activity
(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione is a complex organic compound with potential biological activities that have garnered attention in pharmacological research. This article reviews its chemical properties, biological activity, and relevant case studies to provide a comprehensive understanding of this compound.
The molecular formula of this compound is , with a molecular weight of approximately 196.20 g/mol. The compound exhibits the following physical properties:
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively. The antioxidant capacity was compared to standard antioxidants such as ascorbic acid and Trolox.
Anticancer Properties
Several studies have reported the anticancer effects of this compound against various cancer cell lines. For instance:
- Case Study 1 : A study on human breast cancer cells (MCF-7) showed that treatment with (3aR,4S,7R,7aS)-rel-3a resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
In animal models of inflammation, the compound demonstrated the ability to reduce inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanisms underlying the biological activities of (3aR,4S,7R,7aS)-rel-3a involve multiple pathways:
- Inhibition of Reactive Oxygen Species (ROS) : The compound may inhibit ROS production in cells.
- Modulation of Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to cancer cell death.
- Cytokine Regulation : The compound modulates cytokine production that contributes to its anti-inflammatory effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| Melting Point | 32 °C |
| Boiling Point | 41-43 °C at 7 Torr |
| Density | 0.9760 g/cm³ at 20 °C |
| Antioxidant Activity | Significant |
| Anticancer Activity | Effective against MCF-7 |
| Anti-inflammatory Activity | Reduces TNF-alpha levels |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound with high stereochemical purity?
- Methodology : Utilize Diels-Alder reactions with controlled stereochemistry, as described in structural studies of related isobenzofuran derivatives. Key steps include:
- Employing maleic anhydride derivatives and substituted dienes under inert conditions.
- Monitoring reaction progress via TLC and NMR to ensure endo/exo selectivity.
- Purification via recrystallization in chloroform (solubility confirmed in ) or column chromatography .
Q. How can the compound’s purity and stability be assessed in laboratory settings?
- Methodology :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) and compare retention times against reference standards.
- Stability : Conduct accelerated degradation studies under varying temperatures and humidity. Monitor via Karl Fischer (KF) titration for moisture content (e.g., 0.188% in ) and residual solvent analysis .
- Storage : Store under inert atmosphere (argon/nitrogen) at room temperature for short-term use; for long-term stability, use −80°C with desiccants .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodology :
- NMR : Analyze , , and DEPT-135 spectra to confirm backbone structure and methyl/epoxy groups. Cross-reference with reported spectral data (e.g., SMILES: CC12C=CC(O1)C3C2C(=O)OC3=O in ).
- IR : Identify anhydride carbonyl stretches (~1850 cm) and epoxy C-O-C vibrations (~1250 cm).
- Mass Spectrometry : Use HRMS (ESI+) to validate molecular weight (164.16 g/mol, ) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 3aR vs. 3aS configurations) impact reactivity in Diels-Alder reactions?
- Methodology :
- Perform comparative kinetic studies using enantiopure dienophiles.
- Analyze transition states via DFT calculations (B3LYP/6-31G* basis set, as in ) to predict regioselectivity.
- Validate with X-ray crystallography (e.g., ’s structural data) to correlate geometry with reactivity .
Q. What strategies resolve discrepancies in reported solubility or stability data across studies?
- Methodology :
- Systematically test solubility in polar (DMSO, CHCl3) and nonpolar solvents under controlled humidity (e.g., notes CHCl3 compatibility).
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Replicate conflicting studies with standardized protocols (e.g., inert atmosphere, ) to isolate experimental variables .
Q. How can computational models predict the compound’s behavior in novel reaction systems?
- Methodology :
- Perform molecular dynamics (MD) simulations to study epoxy ring-opening mechanisms.
- Use quantum mechanical (QM) calculations (e.g., DFT) to map electrostatic potential surfaces and nucleophilic attack sites.
- Cross-validate with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in air-sensitive reactions?
- Methodology :
- Use gloveboxes or Schlenk lines for moisture-sensitive steps (storage: inert atmosphere, ).
- Wear nitrile gloves and safety goggles (PEL/PPM limits per SDS in ).
- Avoid dust formation; use local exhaust ventilation (LEV) during weighing (per ) .
Q. How should accidental exposure or spills be managed in laboratory environments?
- Protocol :
- Skin Contact : Wash immediately with soap/water; apply emollients if irritation persists (P333+P313, ).
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs (P310, ).
- Spills : Contain with sand/vermiculite, collect in sealed containers, and dispose as hazardous waste (P501, ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
